2-(Quinolin-2-yl)ethanimidamide hydrochloride
Description
2-(Quinolin-2-yl)ethanimidamide hydrochloride is an ethanimidamide derivative characterized by a quinolin-2-yl substituent. Ethanimidamide hydrochlorides are amidine salts with a general structure of R-CH₂-C(=NH)-NH₂·HCl, where "R" represents a variable substituent. The quinolin-2-yl group is a bicyclic aromatic system containing a nitrogen atom, which may enhance pharmacological properties such as bioavailability, target binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-quinolin-2-ylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9;/h1-6H,7H2,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJFDXZNRPGPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)ethanimidamide hydrochloride typically involves the reaction of quinoline-2-carboxaldehyde with an appropriate amine under acidic conditions to form the corresponding imine. This imine is then reduced to the ethanimidamide derivative using a reducing agent such as sodium borohydride. The final product is obtained as a hydrochloride salt by treating the ethanimidamide with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-yl ethylamine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Quinolin-2-yl)ethanimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)ethanimidamide hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline ring. This interaction can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Chlorinated Phenyl Derivatives :
- The 2,6-dichlorophenyl analog () exhibits a high melting point (323–325°C), likely due to strong intermolecular forces from chlorine's electronegativity and symmetrical substitution .
- The 3-chlorophenyl derivative () has a single chlorine atom, reducing steric hindrance compared to the dichloro analog, which may enhance solubility in organic solvents .
Its molecular weight (202.71 g/mol) is lower than chlorinated derivatives, reflecting the lighter sulfur atom .
Biological Activity
2-(Quinolin-2-yl)ethanimidamide hydrochloride is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, similar to other quinoline derivatives. For instance, it may affect cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes its activity against different cancer types:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Significant growth inhibition |
| PC-3 (Prostate) | 12 | Moderate growth inhibition |
| MRC-5 (Lung Fibroblast) | >25 | Minimal effect |
The compound exhibited notable cytotoxicity in MDA-MB-231 and PC-3 cells, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory properties of this compound. The following table presents its efficacy compared to indomethacin, a standard anti-inflammatory drug:
| Model | Dose (mg/kg) | AIA (%) | Comparison to Indomethacin |
|---|---|---|---|
| Histamine-induced inflammation | 20 | 70% | Comparable |
| Concanavalin A-induced inflammation | 20 | 85% | Significantly higher |
The compound showed significant anti-inflammatory effects, particularly in the concanavalin A model, where it outperformed indomethacin .
Case Studies
- Antitumor Efficacy in Breast Cancer : A study evaluated the impact of this compound on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 72 hours of exposure. This suggests a strong potential for further development as a therapeutic agent against breast cancer .
- Inflammation Model Comparison : In a comparative study using both histamine and concanavalin A models, the compound exhibited an anti-inflammatory index significantly higher than that of indomethacin at 20 mg/kg, indicating its promise as an alternative treatment for inflammatory conditions .
Q & A
Q. How can researchers design experiments to synthesize 2-(Quinolin-2-yl)ethanimidamide hydrochloride with optimal yield and purity?
Methodological Answer:
- Step 1: Reaction Pathway Selection
Begin with a quinoline derivative and an ethanimidamide precursor. Use nucleophilic substitution or condensation reactions under controlled pH (acidic/basic) conditions, as seen in analogous chloroethylamine derivatives . - Step 2: Design of Experiments (DoE)
Apply statistical DoE methods (e.g., factorial designs) to optimize variables like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error iterations and identifies critical interactions between parameters . - Step 3: Purification
Use column chromatography or recrystallization with solvents of varying polarity. Monitor purity via HPLC or TLC.
Q. What analytical techniques are most appropriate for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use - and -NMR to confirm the quinoline and ethanimidamide moieties. Compare chemical shifts with literature data for related hydrochlorides (e.g., ethyl 2-amino-2-phenylacetate hydrochloride) . - Mass Spectrometry (MS):
High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. - X-ray Crystallography:
If crystalline, resolve the hydrochloride salt’s geometry to confirm hydrogen bonding and counterion interactions .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE):
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles . - Storage:
Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or decomposition . - Emergency Measures:
For skin contact, rinse immediately with 0.1 M HCl followed by water to neutralize residual base. For eye exposure, irrigate for 15+ minutes using emergency eyewash stations .
Advanced Research Questions
Q. How can computational methods accelerate the optimization of reaction conditions for this compound?
Methodological Answer:
- Quantum Chemical Calculations:
Use density functional theory (DFT) to model reaction pathways and identify transition states. This predicts energetically favorable conditions (e.g., solvent effects, catalytic roles) . - Machine Learning (ML):
Train ML models on existing reaction datasets (e.g., yield, temperature, solvent) to recommend optimal parameters. Tools like ICReDD’s reaction path search methods integrate computational and experimental feedback loops .
Q. How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation:
Combine multiple techniques (e.g., NMR, IR, Raman) to resolve ambiguities. For example, unexpected -NMR splitting may arise from proton exchange—confirm via variable-temperature NMR . - Isotopic Labeling:
Use -labeled precursors to clarify nitrogen environments in the ethanimidamide group . - Collaborative Analysis:
Share raw data with computational chemists to simulate spectra and identify artifacts .
Q. What strategies improve the stability of this compound in long-term studies?
Methodological Answer:
- Degradation Studies:
Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products (e.g., hydrolysis to quinoline derivatives) . - Formulation Optimization:
Encapsulate in cyclodextrins or lipid nanoparticles to shield against moisture and oxidation . - Real-Time Monitoring:
Use in-situ Raman spectroscopy to track crystalline phase changes during storage .
Data Analysis & Experimental Design
Q. How can researchers design robust controls to validate the biological activity of this compound?
Methodological Answer:
- Positive/Negative Controls:
Include known kinase inhibitors (positive) and vehicle-only treatments (negative) in enzyme assays. - Dose-Response Curves:
Use 8–12 concentration points to calculate IC values. Apply nonlinear regression models (e.g., Hill equation) . - Blinding:
Implement double-blind protocols to minimize bias in activity assessments .
Q. What statistical approaches resolve batch-to-batch variability in synthesis?
Methodological Answer:
- Multivariate Analysis (MVA):
Apply principal component analysis (PCA) to correlate raw material quality (e.g., solvent purity, catalyst age) with yield/purity outcomes . - Process Analytical Technology (PAT):
Integrate real-time FTIR or NIR spectroscopy to monitor reactions and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
